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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of

Chir-124's Kinase Inhibition Profile.

Chir-124 is a potent, ATP-competitive inhibitor primarily targeting Checkpoint kinase 1 (Chk1),

a critical regulator of the DNA damage response and cell cycle checkpoints.[1][2] Its high

degree of selectivity and potency makes it a valuable tool for cancer research and a potential

therapeutic agent. However, a comprehensive understanding of its cross-reactivity against

other kinases is crucial for accurately interpreting experimental results and predicting potential

off-target effects. This guide provides a comparative analysis of Chir-124's inhibitory activity

against its primary target and a panel of other kinases, supported by experimental data and

protocols.

Comparative Analysis of Kinase Inhibition
The inhibitory activity of Chir-124 has been assessed against a range of kinases, revealing a

high degree of selectivity for Chk1. The following table summarizes the half-maximal inhibitory

concentration (IC50) values of Chir-124 against various kinases, providing a clear comparison

of its potency and selectivity.
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Kinase Target IC50 (nM)
Fold Selectivity vs.
Chk1

Kinase Family

Chk1 0.3 1 Cell Cycle Kinase

FLT3 5.8 19
Receptor Tyrosine

Kinase

PDGFR 6.6 22
Receptor Tyrosine

Kinase

GSK-3 23.3 78 CMGC Kinase

PKCγ 110 367 AGC Kinase

CDK2/Cyclin A 191.1 637 Cell Cycle Kinase

VEGFR1/FLT1 463.6 1545
Receptor Tyrosine

Kinase

CDC2/Cyclin B 505.7 1686 Cell Cycle Kinase

PKCα 580 1933 AGC Kinase

PKCβII 580 1933 AGC Kinase

VEGFR2/Flk-1 577.9 1926
Receptor Tyrosine

Kinase

Chk2 697.4 2325 Cell Cycle Kinase

FGFR3 1290 4300
Receptor Tyrosine

Kinase

CDK4/Cyclin D 2050 6833 Cell Cycle Kinase

bFGFR 2010 6700
Receptor Tyrosine

Kinase

PKAbl 2250 7500 AGC Kinase

ERK2 4310 14367 MAPK Kinase

Data compiled from multiple sources.[1][3][4][5]
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As the data indicates, Chir-124 is exceptionally potent against Chk1, with an IC50 of 0.3 nM.[1]

[5] While it demonstrates some activity against the receptor tyrosine kinases FLT3 and PDGFR

in the low nanomolar range, it is significantly less active against other kinases, with selectivity

ranging from over 600-fold to greater than 14,000-fold.[1][4][5] Notably, Chir-124 is over 2,000-

fold more selective for Chk1 than for the closely related kinase Chk2.[1][4]

Experimental Methodologies
The determination of Chir-124's kinase inhibition profile was conducted using in vitro kinase

assays. The following is a detailed protocol for a representative Chk1 inhibition assay.

Chk1 Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of Chir-124 against recombinant human Chk1 kinase.

Materials:

Recombinant human Chk1 kinase domain

Biotinylated cdc25c peptide substrate (biotin-[AHX]SGSGS*GLYRSPSMP-

ENLNRPR[CONH2])

Chir-124 (serial dilutions)

Kinase reaction buffer: 30 mmol/L Tris-HCl (pH 7.5), 10 mmol/L MgCl₂, 2 mmol/L DTT, 4

mmol/L EDTA, 25 mmol/L β-glycerophosphate, 5 mmol/L MnCl₂, 0.01% bovine serum

albumin

Unlabeled ATP

³³P-γ-labeled ATP

Streptavidin-coated microtiter plates

Stop reaction buffer (e.g., 25 mM EDTA)

Scintillation counter or phosphorimager

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.medchemexpress.com/CHIR-124.html
https://www.targetmol.com/compound/CHIR-124
https://www.medchemexpress.com/CHIR-124.html
https://aacrjournals.org/clincancerres/article/13/2/591/178433/CHIR-124-a-Novel-Potent-Inhibitor-of-Chk1
https://www.targetmol.com/compound/CHIR-124
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.medchemexpress.com/CHIR-124.html
https://aacrjournals.org/clincancerres/article/13/2/591/178433/CHIR-124-a-Novel-Potent-Inhibitor-of-Chk1
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

A dilution series of Chir-124 is prepared in the kinase reaction buffer.

The kinase reaction is initiated by mixing the Chir-124 dilutions with the kinase reaction

buffer containing 1.35 nmol/L Chk1 kinase domain, 0.5 μmol/L biotinylated cdc25c peptide

substrate, 1 μmol/L unlabeled ATP, and 5 nmol/L ³³P-γ-labeled ATP.[4]

The reaction mixtures are incubated at room temperature for a defined period (e.g., 1-4

hours) to allow for peptide phosphorylation.[6]

The reaction is terminated by the addition of a stop reaction buffer.

The reaction mixtures are transferred to streptavidin-coated microtiter plates to capture the

biotinylated peptide substrate.

The plates are washed to remove unincorporated ³³P-γ-labeled ATP.

The amount of incorporated radiolabel, corresponding to the extent of peptide

phosphorylation, is quantified using a scintillation counter or phosphorimager.

The IC50 value, the concentration of Chir-124 that inhibits 50% of Chk1 kinase activity, is

calculated from the dose-response curve.

Signaling Pathway Visualizations
To visualize the primary target and a key off-target pathway of Chir-124, the following diagrams

have been generated using the Graphviz DOT language.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/13/2/591/178433/CHIR-124-a-Novel-Potent-Inhibitor-of-Chk1
https://www.selleckchem.com/products/chir-124.html
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.benchchem.com/product/b612081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage

Upstream Activation Primary Target

Downstream Effectors & Cellular Response

DNA Damage
(e.g., single-strand breaks)

ATR

Chk1

 Phosphorylates &
 Activates

Cdc25
Phosphatases

 Phosphorylates &
 Inhibits

DNA Repair

 Promotes

Chir-124

 Inhibits

Cell Cycle Arrest
(G2/M Checkpoint)

 Leads to

Click to download full resolution via product page

Caption: Simplified Chk1 signaling pathway in response to DNA damage.
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Caption: Overview of the PDGFR signaling pathway, a key off-target of Chir-124.

In summary, Chir-124 is a highly potent and selective inhibitor of Chk1. While it exhibits some

off-target activity, particularly against FLT3 and PDGFR, its selectivity profile is well-defined.

This detailed comparison guide provides researchers with the necessary data to effectively

utilize Chir-124 in their studies and to anticipate potential cross-reactivities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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